Boc-Gly-Phe-Gly-Lys-OH

Vue d'ensemble

Description

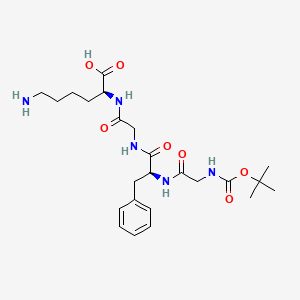

“Boc-Gly-Phe-Gly-Lys-OH” is a self-assembly of N- and C-protected tetrapeptide . It is a protease cleavable linker used for the antibody-drug conjugate (ADC) .

Molecular Structure Analysis

The molecular structure of similar peptides has been investigated. For instance, Boc-Gly-Phe-Phe-OMe and its analog Boc-Gly-Phg-Phe-OMe have been studied . The presence of just an extra methylene (–CH2–) group in the side chain of one of the amino acids resulted in significant changes in their molecular arrangement and supramolecular structure .Chemical Reactions Analysis

The self-assembly of N- and C-protected tripeptides, Boc-Gly-Phe-Phe-OMe (1) and its analog Boc-Gly-Phg-Phe-OMe (2, Phg = phenylglycine), has been investigated . The presence of just an extra methylene (–CH2–) group in the side chain of one of the amino acids resulted in significant changes in their molecular arrangement and supramolecular structure .Applications De Recherche Scientifique

Nanomedicine

- Scientific Field : Nanomedicine .

- Application Summary : Molecules based on the Phe-Phe motif, which is similar to the structure of “Boc-Gly-Phe-Gly-Lys-OH”, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

- Methods of Application : The production methods for this class of compounds include solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies .

- Results or Outcomes : The self-assembled nanostructures of these molecules have shown remarkable properties, which hold substantial promise for the creation of the next generation nanomedicines .

Crystallography

- Scientific Field : Crystallography .

- Application Summary : The self-assembly of N- and C-protected tripeptides, such as Boc-Gly-Phe-Phe-OMe (a compound similar to “Boc-Gly-Phe-Gly-Lys-OH”), has been investigated .

- Methods of Application : The presence of just an extra methylene (–CH2–) group in the side chain of one of the amino acids resulted in significant changes in their molecular arrangement and supramolecular structure .

- Results or Outcomes : The single crystal X-ray diffraction analysis suggested that Boc-Gly-Phe-Phe-OMe adopted a type II β-turn-like conformation, known as open turn identified by the absence of any intramolecular hydrogen bond, which further self-assembled to form a herringbone helix-like architecture through non-covalent interactions .

Synthesis of Tripeptides

- Scientific Field : Peptide Chemistry .

- Application Summary : “Boc-Gly-OH” is used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . It’s also used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .

- Methods of Application : The synthesis involves esterification reactions .

- Results or Outcomes : The result is the synthesis of tripeptide H-Gly-Pro-Glu-OH, which are analogs of neuroprotective drugs .

Gas Adsorption

- Scientific Field : Material Science .

- Application Summary : Boc-Phe-o-aminobenzoic acid, a compound similar to “Boc-Gly-Phe-Gly-Lys-OH”, has been studied for its gas adsorption properties .

- Methods of Application : The compound is synthesized and its gas adsorption properties are studied .

- Results or Outcomes : Boc-Phe-o-aminobenzoic acid adsorbs more N2 gas (22 cm3 g−1) than Boc-Phe-m-aminobenzoic acid (11 cm3 g−1), indicating that the higher-order self-assembled herringbone helix of Boc-Phe-o-aminobenzoic acid has a higher void space (3.02 nm) than that of the single helix of Boc-Phe-m-aminobenzoic acid (2.84 nm) .

Peptide Synthesis

- Scientific Field : Biochemistry .

- Application Summary : “Boc-Gly-OH” is used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . It’s also used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .

- Methods of Application : The synthesis involves esterification reactions .

- Results or Outcomes : The result is the synthesis of tripeptide H-Gly-Pro-Glu-OH, which are analogs of neuroprotective drugs .

Gas Adsorption

- Scientific Field : Material Science .

- Application Summary : Boc-Phe-o-aminobenzoic acid, a compound similar to “Boc-Gly-Phe-Gly-Lys-OH”, has been studied for its gas adsorption properties .

- Methods of Application : The compound is synthesized and its gas adsorption properties are studied .

- Results or Outcomes : Boc-Phe-o-aminobenzoic acid adsorbs more N2 gas (22 cm3 g−1) than Boc-Phe-m-aminobenzoic acid (11 cm3 g−1), indicating that the higher-order self-assembled herringbone helix of Boc-Phe-o-aminobenzoic acid has a higher void space (3.02 nm) than that of the single helix of Boc-Phe-m-aminobenzoic acid (2.84 nm) .

Safety And Hazards

While specific safety and hazards information for “Boc-Gly-Phe-Gly-Lys-OH” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37N5O7/c1-24(2,3)36-23(35)27-15-20(31)29-18(13-16-9-5-4-6-10-16)21(32)26-14-19(30)28-17(22(33)34)11-7-8-12-25/h4-6,9-10,17-18H,7-8,11-15,25H2,1-3H3,(H,26,32)(H,27,35)(H,28,30)(H,29,31)(H,33,34)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGGOGGGNWUUMK-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Gly-Phe-Gly-Lys-OH | |

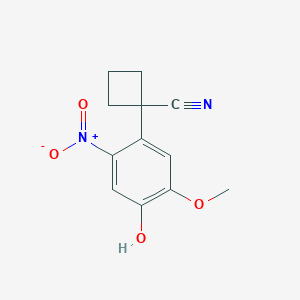

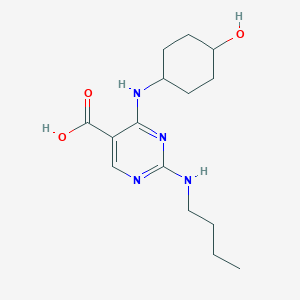

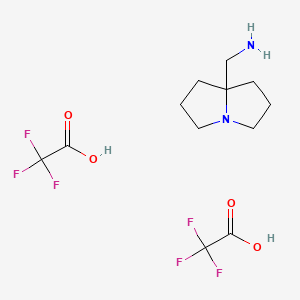

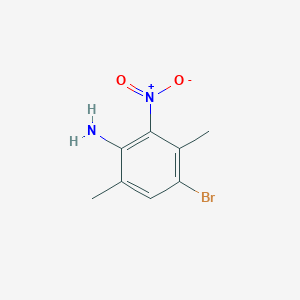

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

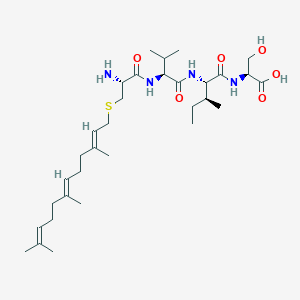

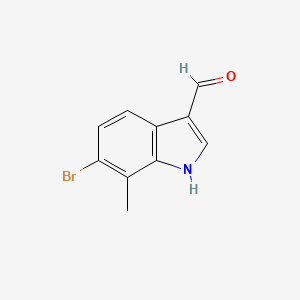

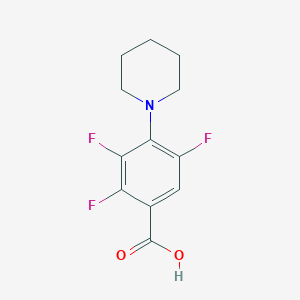

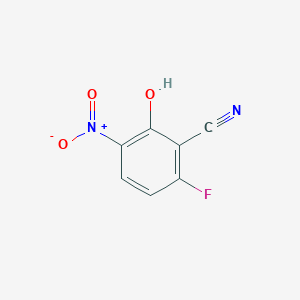

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1447161.png)

![N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide](/img/structure/B1447176.png)